tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
CAS No.: 2866322-89-4
Cat. No.: VC12001278
Molecular Formula: C14H18FNO3
Molecular Weight: 267.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866322-89-4 |
|---|---|
| Molecular Formula | C14H18FNO3 |
| Molecular Weight | 267.30 g/mol |
| IUPAC Name | tert-butyl 5-fluoro-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-11-9(8-16)6-10(17)7-12(11)15/h6-7,17H,4-5,8H2,1-3H3 |
| Standard InChI Key | CYJWIELKPQTRNW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2F)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2F)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure combines a tetrahydroisoquinoline scaffold—a partially saturated isoquinoline ring—with strategic substituents. The Boc group at position 2 acts as a protective moiety for the amine, enabling selective functionalization during synthesis . The fluorine atom at position 5 and hydroxyl group at position 7 introduce electronic and steric effects that influence reactivity and binding interactions.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | tert-Butyl 5-fluoro-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2F)O |
| InChIKey | CYJWIELKPQTRNW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2F)O |
Electronic and Steric Effects
The fluorine atom’s electronegativity () enhances the electron-withdrawing character of the aromatic ring, potentially stabilizing intermediates during synthesis. Concurrently, the hydroxyl group at position 7 participates in hydrogen bonding, a critical feature for target engagement in biological systems .
Synthesis and Manufacturing
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Cyclization | Trifluoroacetic acid, heat | Control of ring size and substituents |
| Boc Protection | Boc anhydride, DMAP, dichloromethane | pH and temperature modulation |
| Hydroxylation | Directed lithiation, B₂O₃, quenching with H₂O | Steric guidance by fluorine |
Challenges in Scale-Up
The fluorine atom’s steric and electronic effects may necessitate cryogenic conditions during metallation steps to prevent side reactions. Additionally, the Boc group’s thermal lability requires careful temperature control during purification .
Physicochemical Properties
Thermal Stability
Predicted thermogravimetric analysis (TGA) data indicate decomposition above 200°C, consistent with the Boc group’s propensity for cleavage under heat. The melting point remains uncharacterized but is expected to align with similar solids (e.g., 110–112°C for non-fluorinated analogs) .
Solubility and Partitioning
LogP calculations (estimated via XLogP3) suggest moderate lipophilicity (), favoring solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Aqueous solubility is limited but enhanced by the hydroxyl group’s hydrogen-bonding capacity.
Future Directions
Synthetic Chemistry
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Catalytic Asymmetric Synthesis: Develop enantioselective routes to access chiral intermediates for stereospecific drug candidates.
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Green Chemistry: Explore solvent-free cyclization or mechanochemical methods to improve sustainability.
Biological Screening
Prioritize assays for kinase inhibition, GPCR binding, and cytotoxicity to identify lead candidates for oncology or neurology indications .
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